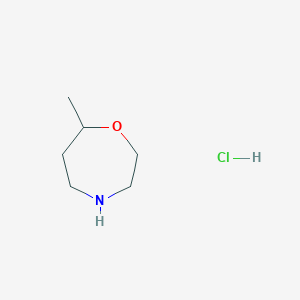

7-Methyl-1,4-oxazepane hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-methyl-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6-2-3-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFRUTSERHJURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138175-27-4 | |

| Record name | 7-methyl-1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 1,4-Oxazepanes

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has emerged from the periphery of medicinal chemistry to become a scaffold of significant interest.[1][2] Its unique three-dimensional conformation and the strategic placement of oxygen and nitrogen heteroatoms bestow upon it a desirable combination of physicochemical properties, rendering it a valuable building block in the design of novel therapeutic agents.[1] This guide provides an in-depth exploration of the 1,4-oxazepane core, from its fundamental properties and diverse synthetic routes to its expanding role in modern drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The 1,4-Oxazepane Core: A Structural and Physicochemical Overview

The 1,4-oxazepane ring is a seven-membered heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position. This structure is a higher homolog of the well-known morpholine ring and shares some of its favorable properties, such as good water solubility and metabolic stability. However, the larger, more flexible seven-membered ring of 1,4-oxazepane provides a distinct three-dimensional geometry that can be exploited for specific interactions with biological targets.[3]

The non-planar, puckered conformation of the 1,4-oxazepane ring is a key determinant of its biological activity. The most energetically favorable conformation is typically a twisted-chair form, which allows for a variety of substituent orientations in three-dimensional space. This conformational flexibility enables 1,4-oxazepane derivatives to adapt to the binding pockets of diverse biological targets.

Table 1: Core Physicochemical Properties of 1,4-Oxazepane

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 66 °C (at 12 Torr) | [1] |

| pKa | 10.01 ± 0.20 (Predicted) | [1] |

| Solubility | Soluble in water and most organic solvents | [1] |

Note: Experimental values can vary based on conditions and purity.

Synthetic Strategies for Assembling the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring system has been approached through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches

A common and versatile strategy for the synthesis of 1,4-oxazepanes involves the intramolecular cyclization of a linear precursor containing the requisite oxygen and nitrogen functionalities.

Reductive amination of an appropriate amino alcohol with a suitable aldehyde or ketone followed by intramolecular cyclization is a widely used method. This approach offers a high degree of flexibility in introducing substituents.

Figure 1: General workflow for 1,4-oxazepane synthesis via reductive amination.

A more recent and efficient method involves the cyclization of N-propargylamines. This strategy often utilizes transition metal catalysis (e.g., gold or copper) to facilitate the key ring-forming step. The use of N-propargylamines as building blocks is advantageous due to their high atom economy and the ability to generate diverse 1,4-oxazepane derivatives.

A notable example is the Au-catalyzed intramolecular cyclization of N-propargylic β-enaminones, which proceeds via a 7-exo-dig cyclization to afford unsaturated 1,4-oxazepanes in good yields.

Tandem and Multicomponent Reactions

More advanced strategies employ tandem or multicomponent reactions to construct the 1,4-oxazepane scaffold in a single operational step, enhancing synthetic efficiency.

A novel approach for the synthesis of benzo-1,4-oxazepine derivatives involves a tandem transformation of C-N coupling and C-H carbonylation.[4] This method utilizes a copper catalyst to assemble the heterocyclic core from readily available phenylamines and allyl halides under a carbon dioxide atmosphere.[4]

Figure 2: Conceptual workflow for the tandem synthesis of benzo-1,4-oxazepines.

The Ugi four-component reaction, a powerful tool in combinatorial chemistry, has been adapted for the synthesis of oxazepine-containing bis-heterocyclic scaffolds.[5] This one-pot reaction combines a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to rapidly generate molecular complexity.[5]

Biological Significance and Therapeutic Applications

The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][6][7]

Table 2: Biological Activities of 1,4-Oxazepane Derivatives

| Biological Target/Activity | Therapeutic Area | Key Findings | References |

| Dopamine D4 Receptor Ligands | Schizophrenia, Neurological Disorders | Selective ligands may act as effective antipsychotics with reduced side effects. The size and substitution of the 1,4-oxazepane ring are important for affinity. | [8][9] |

| Monoamine Reuptake Inhibitors | Depression, Anxiety, ADHD | Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine (Triple Reuptake Inhibitors) show promise for treating various psychoneurotic diseases. | [10][11] |

| Nitric Oxide Synthase (NOS) Inhibitors | Inflammatory Diseases | Imino analogs of 1,4-oxazepane have been evaluated as inhibitors of human nitric oxide synthesis. | [12] |

| Anti-cancer Agents | Colorectal Cancer | Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][6][13]oxazepines have shown potent antiproliferative activity against colorectal cancer cell lines by blocking the PI3K-AKT signaling pathway. | [14] |

| Anticonvulsant and Antifungal Agents | Epilepsy, Fungal Infections | Various 1,4-oxazepane derivatives have been reported to possess anticonvulsant and antifungal properties. | [3][7] |

Detailed Experimental Protocols

To ensure the reproducibility and practical application of the synthetic methods discussed, this section provides detailed, step-by-step protocols for key transformations.

General Protocol for the Synthesis of a 1,4-Oxazepane Derivative via Intramolecular Cyclization

This protocol provides a generalized procedure for the synthesis of a 1,4-oxazepane derivative from an amino alcohol and a dihaloalkane.[1]

Materials:

-

Amino alcohol

-

Dihaloalkane (e.g., 1,2-dibromoethane)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

-

Base (e.g., K₂CO₃, NaH)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amino alcohol in the anhydrous solvent.

-

Addition of Base: Add the base to the solution to deprotonate the hydroxyl and/or amino group, which facilitates the subsequent nucleophilic attack.

-

Addition of Dihaloalkane: Add the dihaloalkane to the reaction mixture, often dropwise, to initiate the cyclization process.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1,4-oxazepane derivative.[1]

Synthesis of Benzo-1,4-oxazepine Derivatives via Tandem C-N Coupling/C-H Carbonylation

This protocol outlines the synthesis of a benzo-1,4-oxazepin-5-one derivative.[4]

Materials:

-

Substituted phenylamine

-

Allyl halide

-

Copper(I) iodide (CuI)

-

Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol)

-

Base (e.g., Cs₂CO₃)

-

Solvent (e.g., Dioxane)

-

Carbon dioxide (CO₂) atmosphere

Procedure:

-

Reaction Setup: To a Schlenk tube, add the substituted phenylamine, allyl halide, CuI, ligand, and base.

-

Inert Atmosphere: Evacuate and backfill the tube with carbon dioxide three times.

-

Solvent Addition: Add the solvent to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the desired benzo-1,4-oxazepin-5-one derivative.[4]

Conclusion and Future Perspectives

The 1,4-oxazepane scaffold has solidified its position as a valuable and versatile core in modern medicinal chemistry. The development of novel and efficient synthetic methodologies continues to expand the accessible chemical space of 1,4-oxazepane derivatives, enabling the exploration of their therapeutic potential across a broadening spectrum of diseases. Future research will likely focus on the development of more stereoselective synthetic routes to access chiral 1,4-oxazepanes, as well as the further elucidation of their structure-activity relationships to design next-generation therapeutic agents with enhanced potency and selectivity. The continued investigation of this privileged scaffold holds significant promise for the discovery of new and effective medicines.

References

- Kwiecień, H., Smist, M., & Wrzesniewska, A. (2013). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(6).

- BenchChem. (n.d.). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. BenchChem.

- Vessally, E., et al. (2016).

- Kwiecień, H., Smist, M., & Wrzesniewska, A. (2013). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.

- Liljefors, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.

- Liljefors, T., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.

- Vessally, E., et al. (2016).

- Li, J., et al. (2018).

- Ono, N., et al. (2012). 1,4-oxazepane derivatives.

- Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

- Various Authors. (2025). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.

- Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters.

- Ono, N., et al. (2012). 1,4-oxazepane derivatives.

- Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry.

- BenchChem. (n.d.). (R)-1,4-oxazepan-6-ol. BenchChem.

- Hamad, A. S., et al. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Tikrit Journal of Pure Science.

- Various Authors. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.

- Hamzah, B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences.

- Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry.

-

Chen, Y., et al. (2025). Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][6][13]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity. Bioorganic & Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. (R)-1,4-oxazepan-6-ol | 1022915-33-8 | Benchchem [benchchem.com]

- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 11. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 12. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: 7-Methyl-1,4-oxazepane Hydrochloride

The following Technical Application Note and Protocol Guide covers the handling, synthesis, and functionalization of 7-Methyl-1,4-oxazepane hydrochloride . This guide is designed for medicinal chemists and process scientists utilizing this scaffold as a conformational restrictor in drug discovery.

Executive Summary & Structural Significance

7-Methyl-1,4-oxazepane (CAS: 2138175-27-4 for HCl salt) is a seven-membered heterocyclic building block. Structurally, it serves as a homomorph of morpholine and piperazine , but with distinct conformational properties due to the expanded ring size and the C7-methyl substituent.

-

Conformational Restriction: The seven-membered ring adopts a twisted chair/boat conformation, offering different vector projections for substituents compared to six-membered analogs.

-

Stereochemical Value: The C7-methyl group introduces chirality adjacent to the oxygen atom. This steric handle can lock the ring conformation or probe hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) [1].

-

Drug Discovery Utility: Used to modulate metabolic stability (blocking metabolic soft spots) and lipophilicity (LogD) without significantly altering the polar surface area (PSA).

Material Profile & Safety

| Property | Specification |

| Compound Name | This compound |

| CAS No. | 2138175-27-4 (HCl), 1393733-33-9 (Free Base) |

| Molecular Formula | C₆H₁₃NO · HCl |

| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Base) |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High: Water, Methanol, DMSO. Low: DCM, Hexanes. |

| pKa (Calc) | ~9.5 (Secondary Amine) |

Handling Warning: As a secondary amine hydrochloride, the compound is hygroscopic . Exposure to ambient moisture can lead to clumping and stoichiometry errors in weighing.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly in a desiccated environment or glovebox if precise stoichiometry is critical.

Experimental Protocols

Protocol A: Preparation via Boc-Deprotection

Context: Most researchers acquire this building block as the N-Boc protected intermediate (tert-butyl 7-methyl-1,4-oxazepane-4-carboxylate) to ensure purity before the final coupling step.

Objective: Efficient removal of the Boc group to generate the reactive HCl salt.

Reagents:

-

Precursor: tert-Butyl 7-methyl-1,4-oxazepane-4-carboxylate (1.0 equiv)

-

Acid: 4M HCl in 1,4-Dioxane (10 equiv) or TFA (10 equiv)

-

Solvent: Dichloromethane (DCM) or 1,4-Dioxane

Step-by-Step Procedure:

-

Dissolution: Dissolve the N-Boc precursor in minimal DCM (0.5 M concentration) in a round-bottom flask.

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane dropwise.

-

Note: Gas evolution (isobutylene) may occur. Ensure venting.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; product is a free amine/salt) or LC-MS (loss of M+100 mass).

-

Work-up (Precipitation Method):

-

If a solid precipitates: Filter the white solid under Argon. Wash with cold Et₂O (diethyl ether) to remove organic impurities.

-

If no precipitate: Concentrate the solvent in vacuo. Triturate the residue with Et₂O/Hexanes to induce crystallization.

-

-

Drying: Dry the resulting HCl salt under high vacuum for 12 hours to remove traces of acid/solvent.

Yield Expectation: >90% quantitative conversion.

Protocol B: Free-Basing & Nucleophilic Aromatic Substitution (SₙAr)

Context: The HCl salt must be neutralized (free-based) to act as a nucleophile in coupling reactions, such as attaching the oxazepane ring to a heteroaryl core (e.g., chloropyrimidine).

Objective: Couple 7-methyl-1,4-oxazepane to an aryl halide.

Reagents:

-

Amine Salt: 7-Methyl-1,4-oxazepane HCl (1.2 equiv)

-

Electrophile: Aryl Halide (e.g., 4-chloropyridine) (1.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃ (3.0 equiv)

-

Solvent: DMF, DMSO, or NMP (Polar Aprotic)

Step-by-Step Procedure:

-

Free-Basing (In-situ): In a reaction vial, suspend the 7-Methyl-1,4-oxazepane HCl in the chosen solvent (e.g., DMF, 0.2 M).

-

Activation: Add DIPEA (3.0 equiv). Stir at RT for 10 minutes. The suspension should clear as the free base is liberated and the amine HCl converts to DIPEA·HCl (soluble in DMF).

-

Coupling: Add the Aryl Halide (1.0 equiv).

-

Heating: Heat the mixture to 80–100°C (depending on electrophile reactivity).

-

Tip: For unreactive substrates, microwave irradiation at 120°C for 30 mins is often superior.

-

-

Quench & Extraction:

-

Dilute with EtOAc. Wash 3x with Water/Brine (crucial to remove DMF).

-

Dry organic layer over Na₂SO₄.[1]

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The 7-methyl group makes the compound slightly more lipophilic than the unsubstituted analog.

Protocol C: De Novo Synthesis (Ring Closure)

Context: If the building block is unavailable, it can be synthesized via cyclization of a halo-amino-alcohol precursor [2, 3].

Mechanism: Intramolecular nucleophilic substitution.

Step-by-Step Procedure:

-

Precursor: Start with 3-((2-hydroxypropyl)amino)propan-1-ol (or the N-Boc/N-Benzyl protected version).

-

Activation: Convert the primary alcohol (position 1) to a leaving group (Mesylate/Tosylate) while keeping the secondary alcohol (position 7 precursor) or amine protected/unreactive, OR use a halo-ether strategy.

-

Alternative: React a 1,2-amino alcohol with a 1,3-dihaloalkane under basic conditions.

-

-

Cyclization: Treat the functionalized linear precursor with a strong base (NaH or KOtBu) in dilute THF conditions (to favor intramolecular cyclization over intermolecular polymerization).

-

Deprotection: Remove N-protecting groups to yield the title compound.

Analytical Characterization (Expected Data)

¹H NMR (400 MHz, DMSO-d₆/D₂O exchange):

-

δ 1.15 (d, 3H): The diagnostic doublet for the 7-Methyl group.

-

δ 3.0–3.5 (m, Multiplets): Ring protons. Due to the chiral center at C7, the protons at C2, C3, C5, and C6 will likely appear as complex diastereotopic multiplets rather than simple triplets.

-

δ 3.8–4.0 (m, 1H): Methine proton at C7 (adjacent to Oxygen).

Mass Spectrometry:

-

[M+H]⁺: Calc: 116.09. Found: 116.1.

Visual Workflows

Figure 1: Functionalization Workflow

This diagram illustrates the critical path from the stable HCl salt to a drug-like coupled product.

Caption: Logical workflow for converting the storage salt form into a bioactive intermediate.

Figure 2: Retrosynthetic Pathway

Visualizing the origin of the core scaffold for process verification.

Caption: Primary synthetic routes to the 7-methyl-1,4-oxazepane core.

References

-

Structural Reassignment & Cyclization: J. Org. Chem.2017 , 82(12), 6210–6222.[2] "Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization..." (Demonstrates the difficulty and protocols for 7-membered ring closure).

-

General Oxazepane Synthesis: ChemRxiv, "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes". (Provides optimized protocols for oxazepane ring formation).

-

Application in Drug Discovery: WO2012046882A1. "1,4-oxazepane derivatives". (Patent detailing the use of oxazepane salts in pharmaceutical preparations).

-

Building Block Data: PubChem CID 122411502. "this compound".[3][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 4. (R)-7-methyl-1,4-oxazepane hydrochloride|1393733-33-9 ï¼free base)-èå·å çæ¯ç¹ [crstpharma.com]

Application Note: 7-Methyl-1,4-oxazepane Hydrochloride in Drug Discovery

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes current medicinal chemistry trends (sp³-rich scaffolds) with practical, bench-level protocols for 7-Methyl-1,4-oxazepane hydrochloride .

Executive Summary

This compound is a saturated, seven-membered heterocyclic building block.[1] In modern drug discovery, it serves as a critical "sp³-rich" scaffold, offering a superior alternative to flat aromatic rings (e.g., phenyl, pyridine) or common saturated heterocycles like morpholine.

The introduction of the methyl group at the C7 position breaks the symmetry of the oxazepane ring, introducing chirality and locking the ring into specific conformations. This conformational restriction is vital for improving binding selectivity in target proteins (e.g., GPCRs, kinases) and enhancing metabolic stability by hindering oxidative metabolism at the α-carbon.

Key Applications:

-

Scaffold Hopping: Bioisostere for morpholine, piperazine, and diazepane.

-

Library Synthesis: Core scaffold for fragment-based drug discovery (FBDD).

-

Physicochemical Tuning: Increases fraction of sp³ carbons (Fsp³), improving solubility and lowering logD.

Physicochemical Profile

| Property | Value / Description | Notes |

| Chemical Formula | C₆H₁₃NO[1][2] · HCl | Salt form ensures stability. |

| Molecular Weight | 151.63 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Solubility | High in Water, DMSO, Methanol | Free base is soluble in DCM, EtOAc. |

| pKa (Conj. Acid) | ~9.8 - 10.2 (Predicted) | Typical for cyclic secondary amines. |

| Chirality | Contains 1 stereocenter (C7) | Available as racemate or enantiopure (R/S). |

Handling and Storage Protocols

Stability and Safety

The hydrochloride salt is chemically stable but hygroscopic . Exposure to ambient moisture can lead to "clumping," making precise weighing difficult.

-

Storage: Store at +2°C to +8°C under an inert atmosphere (Argon/Nitrogen) if possible.

-

Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).

Free-Basing Protocol (Critical Step)

Many coupling reactions (e.g., Buchwald-Hartwig, Nucleophilic Aromatic Substitution) require the free amine.

Protocol:

-

Dissolve 7-Methyl-1,4-oxazepane HCl (1.0 eq) in minimal water.

-

Add saturated Na₂CO₃ or 1M NaOH (2.0 eq) until pH > 12.

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Note: 1,4-oxazepanes are polar. DCM/Isopropanol (3:1) may be required for efficient extraction.

-

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate immediately before use to prevent carbamate formation from atmospheric CO₂.

Synthetic Protocols & Derivatization[3][4][5][6]

The secondary amine at position 4 is the primary handle for derivatization. The oxygen at position 1 acts as a hydrogen bond acceptor but is generally non-reactive under standard conditions.

Workflow Visualization

Figure 1: Decision tree for functionalizing the 7-Methyl-1,4-oxazepane scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

This is the standard method for attaching the scaffold to heteroaromatic cores (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents:

-

Substrate: 2-Chloropyrimidine (or equivalent)

-

Nucleophile: 7-Methyl-1,4-oxazepane HCl (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: DMF or NMP (anhydrous)

Step-by-Step:

-

Preparation: In a microwave vial, dissolve the aryl halide (1.0 mmol) in DMF (3 mL).

-

Addition: Add 7-Methyl-1,4-oxazepane HCl (1.2 mmol) followed by DIPEA (3.0 mmol).

-

Expert Tip: Adding the salt directly with excess base avoids the separate free-basing step, minimizing oxidation risk.

-

-

Reaction: Heat to 80°C (thermal) or 100°C (microwave) for 1-2 hours. Monitor by LCMS.

-

Checkpoint: Look for the disappearance of the aryl halide peak.

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine (x1). Dry over MgSO₄.[3]

-

Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting aryl halide.

Protocol B: Reductive Amination

Ideal for attaching alkyl chains or benzyl groups to the N4 position.

Reagents:

-

Aldehyde/Ketone (1.0 eq)

-

7-Methyl-1,4-oxazepane HCl (1.1 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

-

Mix amine salt and aldehyde in DCE.

-

Add DIPEA (1.0 eq) to neutralize the HCl salt. Stir for 30 mins to allow imine formation.

-

Add STAB (1.5 eq) in one portion.

-

Stir at Room Temperature (RT) for 4-16 hours.

-

Quench: Add saturated NaHCO₃ solution. Stir vigorously for 15 mins.

-

Extract with DCM.

Analytical Characterization (NMR)

The 7-methyl group creates a distinctive pattern in ¹H NMR, breaking the symmetry of the ring.

Expected ¹H NMR Shifts (CDCl₃, Free Base):

-

C7-Methyl: Doublet (d) at ~1.0 - 1.2 ppm.

-

N-CH₂ (α-protons): Multiplets at 2.7 - 3.2 ppm.

-

O-CH₂ (α-protons): Multiplets at 3.6 - 4.0 ppm.[4]

-

Stereochemistry: If using a pure enantiomer, the methylene protons will appear as distinct diastereotopic signals (complex multiplets) rather than simple triplets.

Scientific Rationale: Why use this scaffold?

The "Escape from Flatland"

Traditional drug discovery relied heavily on flat, aromatic rings. However, saturation (increasing Fsp³) correlates with higher clinical success rates. The 7-Methyl-1,4-oxazepane ring is non-planar (chair/twist-boat conformation).

-

Benefit: This 3D shape allows the molecule to probe binding pockets that flat molecules cannot access.

Metabolic Stability

Morpholines are common but can be metabolically liable.

-

Mechanism: The 7-methyl group sterically hinders the C7 position and, through long-range conformational effects, can protect the N4 position from metabolic N-dealkylation or oxidation.

Bioisosterism

Figure 2: Structural evolution from morpholine to 7-methyl-1,4-oxazepane.

References

-

BenchChem. (2025).[3][5] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from

-

Brimble, M. A., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues. Journal of Organic Chemistry. Retrieved from

-

Zhang, P., et al. (2008).[6] 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry. Retrieved from

-

PubChem. (2025). This compound Compound Summary. Retrieved from

-

Hit2Lead. (2025). Methyl 1,4-oxazepane-6-carboxylate hydrochloride Product Page. Retrieved from

Sources

- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. You are being redirected... [hit2lead.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Therapeutic Development of 1,4-Oxazepanes

Introduction: The Untapped Potential of a Privileged Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle, occupies a unique structural space at the intersection of diazepane, morpholine, and azepane scaffolds.[1][2] Despite this privileged position, its representation in medicinal chemistry and compound libraries has been notably scarce. This historical underutilization is not due to a lack of potential, but rather the absence of robust and scalable synthetic routes, which has hindered comprehensive exploration.[1][2] Recent advancements in synthetic methodologies are now opening the door for researchers to investigate this versatile scaffold, which has already shown promise in a diverse range of therapeutic areas.

Compounds incorporating the 1,4-oxazepane framework have been identified as monoamine reuptake inhibitors, dopamine D4 receptor ligands, and 5-HT1A receptor agonists.[3][4][5] This implicates their potential for treating central nervous system (CNS) disorders such as depression, anxiety, and schizophrenia.[3][4][6][7][8] Furthermore, emerging research has highlighted their utility as anticonvulsant, antifungal, and even anticancer agents.[9][10]

This guide provides an in-depth overview and actionable protocols for the synthesis, purification, characterization, and preliminary biological evaluation of novel 1,4-oxazepane derivatives, designed for researchers and professionals in drug discovery and development.

Therapeutic Landscape & Mechanisms of Action

The therapeutic versatility of 1,4-oxazepanes stems from their ability to interact with multiple, distinct biological targets. The scaffold's three-dimensional structure allows for specific and high-affinity interactions, which can be finely tuned through targeted functionalization.[9]

Key Therapeutic Targets:

-

Monoamine Transporters (SERT, NET, DAT): Certain 1,4-oxazepane derivatives act as potent monoamine reuptake inhibitors, increasing the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine. This mechanism is the foundation for treating depression, anxiety, attention deficit hyperactivity disorder (ADHD), and pain.[3][6]

-

Dopamine D4 Receptors: As ligands for the D4 receptor, a G protein-coupled receptor (GPCR), these compounds can modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase.[11] This activity is being explored for the development of novel antipsychotics for schizophrenia with potentially fewer side effects.[4]

-

Serotonin 5-HT1A Receptors: Agonism at the 5-HT1A receptor is a well-established mechanism for neuroprotection. 1,4-benzoxazepine derivatives have demonstrated significant neuroprotective activity in preclinical models of ischemic stroke.[5]

-

Cancer-Related Pathways: Recently, tetracyclic 1,4-oxazepine-fused compounds have been shown to exhibit potent anti-colorectal cancer activity by inhibiting the PI3K-AKT signaling pathway, leading to cell cycle arrest and apoptosis.[10]

Below is a diagram illustrating the signaling pathway associated with Dopamine D4 receptor modulation, a key target for 1,4-oxazepane derivatives.

Caption: Dopamine D4 Receptor Signaling Pathway Inhibition.

Application Note 1: Synthesis of Functionalized 1,4-Oxazepanes

The key to exploring the therapeutic potential of 1,4-oxazepanes lies in efficient and versatile synthetic strategies. While historically challenging, modern methods allow for the creation of diverse libraries.

Overview of Synthetic Strategies:

-

Classical Heterocyclization: This robust method, when optimized, is suitable for multigram synthesis and involves the cyclization of an open-chain precursor. It can accommodate various substituents, providing access to a wide array of functionalized oxazepanes.[1][2]

-

From N-Propargylamines: This atom-economical approach uses versatile N-propargylamine building blocks to construct the 1,4-oxazepane core, often through metal-catalyzed cyclization reactions.

-

Tandem Transformations: Advanced methods, such as the copper-catalyzed tandem C-N coupling/C-H carbonylation, allow for the efficient, one-pot synthesis of benzo-fused 1,4-oxazepine derivatives.[12]

Protocol 1.1: Scalable Synthesis via Optimized Heterocyclization

This protocol is based on the optimized classical synthesis, which has proven effective for producing multigram quantities of functionalized 1,4-oxazepanes.[1]

Objective: To synthesize a 6-functionalized 1,4-oxazepane from a suitable amino alcohol precursor.

Materials:

-

N-substituted amino alcohol precursor

-

Cyclizing agent (e.g., a dihaloalkane or an activated dielectrophile)

-

Aprotic solvent (e.g., Acetonitrile, DMF)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Potassium Carbonate)

-

Standard laboratory glassware for reflux and inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the N-substituted amino alcohol precursor (1.0 eq) in the chosen aprotic solvent.

-

Base Addition: Add the non-nucleophilic base (2.5 eq). The use of a strong, non-nucleophilic base is critical to deprotonate both the amine and alcohol moieties without competing in the cyclization reaction.

-

Cyclizing Agent Addition: Slowly add the cyclizing agent (1.1 eq) to the solution at room temperature. The slight excess ensures complete consumption of the precursor.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating provides the necessary activation energy for the intramolecular cyclization, which can be sterically hindered in a seven-membered ring formation.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. This removes the remaining base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1,4-oxazepane derivative.

Common Pitfall: A frequent side reaction is intermolecular dimerization or polymerization.[11] This can be minimized by using high-dilution conditions, which favor the desired intramolecular cyclization over intermolecular reactions.

Application Note 2: Purification & Structural Characterization

Purity and correct structural identity are paramount for any compound intended for biological testing.

Protocol 2.1: Purification via Modified Flash Column Chromatography

The basic nitrogen atom in the 1,4-oxazepane ring can cause significant tailing on standard silica gel columns. This protocol incorporates a modifier to achieve sharp, well-resolved peaks.

Materials:

-

Crude 1,4-oxazepane product

-

Silica gel (230-400 mesh)

-

Eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

-

Triethylamine (Et₃N) or Ammonia (in Methanol)

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry method with the initial, non-polar eluent.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully load it onto the top of the packed column.

-

Eluent Preparation: Prepare the eluent system. To the polar component of the mobile phase (e.g., Ethyl Acetate or Methanol), add ~1% triethylamine.

-

Causality: The basic triethylamine competes with the basic nitrogen of the oxazepane for binding to the acidic silanol groups on the silica surface. This prevents strong, non-specific interactions and allows the compound to elute symmetrically, significantly improving separation efficiency.[11]

-

-

Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity (gradient elution).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

-

Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified 1,4-oxazepane. For solid products, recrystallization can be an effective final polishing step.[11]

Protocol 2.2: Structural Characterization by Spectroscopic Methods

Confirm the identity and purity of the synthesized compound using a combination of standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information on the proton environment. Expect to see characteristic shifts for protons adjacent to the nitrogen and oxygen atoms within the seven-membered ring.

-

¹³C-NMR: Confirms the carbon skeleton of the molecule.

-

Example Data: For a 2-phenyl-2,3-dihydro-1H-benzo[e][1][12]oxazepin-5-one, characteristic signals might include: a doublet of doublets around 5.07 ppm for the chiral proton at position 2, and two distinct doublet of doublets for the diastereotopic protons at position 3 (e.g., at 4.08 and 3.96 ppm).[12]

2. Mass Spectrometry (MS):

-

Technique: Use Electron Ionization (EIMS) or Electrospray Ionization (ESI-MS).

-

Purpose: To confirm the molecular weight of the synthesized compound. Look for the molecular ion peak [M+].[12]

-

Troubleshooting: Be aware of potential adduct formation or dimerization, which may present as peaks with a higher mass than expected.[11]

3. Elemental Analysis:

-

Purpose: To determine the elemental composition (C, H, N) of the compound. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed structure.[12]

Application Note 3: In Vitro Biological Evaluation

The following protocols provide a starting point for assessing the therapeutic potential of newly synthesized 1,4-oxazepane derivatives.

The general workflow for evaluating a new compound library is depicted below.

Caption: High-Level Workflow for In Vitro Evaluation.

Protocol 3.1: Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cell proliferation, a key characteristic of an anticancer agent.[10]

Objective: To determine the concentration-dependent cytotoxic effect of a 1,4-oxazepane derivative on a cancer cell line (e.g., SW620, HCT116).[10][13]

Materials:

-

Human cancer cell line (e.g., SW620)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Mechanism: Viable cells with active mitochondrial reductases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

-

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes the reported biological activities of various 1,4-oxazepane-based scaffolds. This information is crucial for guiding the design of new, more potent, and selective therapeutic agents.

| Scaffold Type | Key Substituents / Modifications | Therapeutic Target(s) | Observed Activity | Reference |

| Simple 1,4-Oxazepane | Varied aryl and alkyl groups | Monoamine Transporters | Depression, Anxiety, Pain | [3][6] |

| 2,4-Disubstituted 1,4-Oxazepane | p-Chlorobenzyl group, aliphatic amine | Dopamine D4 Receptor | Potential Antipsychotic | [4] |

| 1,4-Benzoxazepine | Pyridinyl-tetrahydropyridine side chain | 5-HT1A Receptor | Neuroprotection (Anti-ischemic) | [5] |

| Tetracyclic-fused Dibenzo[b,f][1][12]oxazepine | 1,2,4-Triazoline fusion, methyl group | PI3K-AKT Pathway | Anti-Colorectal Cancer | [10] |

| General 1,4-Oxazepane | Unspecified | Not specified | Anticonvulsant, Antifungal | [9] |

Conclusion and Future Directions

The 1,4-oxazepane scaffold represents a promising, yet underexplored, area for drug discovery. With the development of reliable synthetic protocols, the path is now clear for extensive investigation. Future work should focus on expanding the chemical diversity of 1,4-oxazepane libraries, exploring novel therapeutic targets, and conducting detailed in vivo studies to validate the promising in vitro results. The combination of targeted synthesis, rigorous characterization, and systematic biological evaluation outlined in this guide provides a robust framework for unlocking the full therapeutic potential of this versatile heterocyclic system.

References

-

Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

-

DEA. (n.d.). Synthesis of new oxazepanes from glucoside derivative. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Salihi, R. H. (2020). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 25(23), 5763. Available at: [Link]

-

Vessally, E., Hosseinian, A., Edjlali, L., Bekhradnia, A., & Esrafili, M. D. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(100), 98197-98212. Available at: [Link]

-

Kaliberda, O., Leha, D., Peredrii, V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. Available at: [Link]

- Takeda Pharmaceutical Company Limited. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.

- Takeda Pharmaceutical Company Limited. (2012). CA2813911A1 - 1,4-oxazepane derivatives. Google Patents.

-

Nilsson, J. L. G., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(10), 2467-2477. Available at: [Link]

-

Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. Available at: [Link]

-

Klimešová, V., et al. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Available at: [Link]

-

Panda, G., et al. (2012). A new approach to 1,4-oxazines and 1,4-oxazepines via base-promoted exo mode cyclization of alkynyl alcohols: mechanism and DFT studies. Organic & Biomolecular Chemistry, 10(22), 4443-4452. Available at: [Link]

-

Klimešová, V., et al. (2011). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 8(2), 226-243. Available at: [Link]

-

Chen, Y., et al. (2025). Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1][12]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity. Bioorganic & Medicinal Chemistry, 125, 118203. Available at: [Link]

-

Perjési, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36563-36574. Available at: [Link]

-

Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Publishing. Available at: [Link]

-

Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Technical Support Center: Stability of 7-Methyl-1,4-oxazepane Hydrochloride in Solution

Welcome to the technical support guide for 7-Methyl-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As direct stability data for this specific molecule is not extensively published, this guide synthesizes established principles of organic chemistry, data from analogous structures, and field-proven methodologies to empower you to confidently assess and manage its stability in your experiments.

Fundamentals of this compound Stability

Understanding the inherent chemical nature of this compound is the first step in predicting its behavior in solution. The molecule's structure contains several key features that influence its stability:

-

1,4-Oxazepane Ring: This is a seven-membered heterocyclic ring containing both an ether linkage and a tertiary amine.

-

Ether Linkage: Generally stable, but can be susceptible to cleavage under harsh acidic conditions.

-

Tertiary Amine: Can undergo oxidation. As a base, it will be protonated in acidic and neutral solutions, which influences its reactivity and solubility.

-

-

Methyl Group: The methyl group at the 7-position is unlikely to be a primary site of degradation but may influence the overall electronic properties and conformation of the ring.

-

Hydrochloride Salt: This indicates the compound is supplied as a salt of the tertiary amine with hydrochloric acid. In solution, it will exist as the protonated ammonium chloride and a free chloride ion. This enhances its solubility in aqueous and polar solvents.

Based on these features, the primary degradation pathways to consider are hydrolysis of the oxazepane ring (particularly under acidic conditions) and oxidation of the tertiary amine.

Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have when working with this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Many suppliers recommend refrigeration.

Q2: How should I prepare and store stock solutions?

A2: For short-term use, stock solutions can often be prepared in high-purity water or common organic solvents like methanol or DMSO. However, the long-term stability in these solvents is not established. It is best practice to prepare fresh solutions for each experiment or to conduct a preliminary stability assessment in your chosen solvent system if long-term storage is necessary. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light.

Q3: What is the likely stability of this compound in a neutral aqueous solution at room temperature?

A3: In a neutral aqueous solution, the tertiary amine will be protonated, which generally increases its stability against oxidation. The ether linkage in the oxazepane ring is also expected to be relatively stable at neutral pH. While a definitive timeframe cannot be provided without experimental data, it is reasonable to assume moderate stability for short-term experiments. However, for incubations longer than a few hours, it is crucial to verify the compound's stability.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, it is likely to be sensitive to both.

-

Acidic Conditions: Strong acids can catalyze the hydrolysis and cleavage of the ether bond in the oxazepane ring. Studies on related oxazepine structures have shown that acid hydrolysis can lead to ring-opening.[1][2]

-

Basic Conditions: In basic solutions, the tertiary amine will be deprotonated to its free base form, which can be more susceptible to oxidation. While the ether linkage is generally more stable to base than acid, degradation can still occur under strong basic conditions.

Q5: Should I be concerned about photodegradation?

A5: Yes. Saturated amines and ethers can be susceptible to degradation upon exposure to UV light.[3] It is recommended to protect solutions containing this compound from light by using amber vials or covering the container with aluminum foil, especially during long experiments or when using light-intensive analytical techniques.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Rapid or Unexpected Loss of Compound in Solution

-

Symptoms:

-

The peak corresponding to this compound decreases significantly over a short period in your HPLC analysis.

-

Appearance of new, unknown peaks in the chromatogram.

-

-

Possible Causes & Solutions:

-

Acid-Catalyzed Hydrolysis: This is a strong possibility if your solution is acidic (e.g., mobile phase for HPLC, acidic buffer). The ether linkage may be cleaving.[1]

-

Solution: If your experimental conditions permit, increase the pH of your solution to a more neutral range. For HPLC, consider using a mobile phase with a pH between 4 and 7.

-

-

Oxidation: If your solution is exposed to air for extended periods, especially at neutral or basic pH, the tertiary amine may be oxidizing.

-

Solution: Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon if the experiment is long or conducted at elevated temperatures.

-

-

Incompatibility with Other Reagents: The compound may be reacting with other components in your solution.

-

Solution: Run a control experiment with only this compound in the same solvent system to confirm its stability under those conditions before adding other reagents.

-

-

Issue 2: Poor Reproducibility of Results

-

Symptoms:

-

Significant variation in the measured concentration of the compound across different experimental runs.

-

-

Possible Causes & Solutions:

-

Inconsistent Solution Preparation and Handling: Differences in the age of the stock solution, exposure to light, or temperature can lead to variable degradation.

-

Solution: Adhere to a strict protocol for solution preparation, including using freshly prepared solutions for each set of experiments and consistently protecting them from light.

-

-

Adsorption to Surfaces: Highly charged molecules can sometimes adsorb to glass or plastic surfaces, leading to a perceived loss of compound.

-

Solution: Consider using silanized glass vials or low-adsorption plasticware. Include a few "sacrificial" rinses of the container with the solvent before preparing the final solution.

-

-

Troubleshooting Workflow

Here is a decision tree to help you systematically troubleshoot stability issues.

Caption: A workflow for troubleshooting stability issues.

Experimental Protocols

To definitively assess the stability of this compound, a forced degradation study is essential. This will help you identify potential degradation products and develop a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its breakdown.[4][5][6]

Objective: To identify the degradation pathways and products of this compound.

Materials:

-

This compound

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC system with a PDA or UV detector

Procedure:

-

Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Set up Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours, then prepare a 0.5 mg/mL solution in methanol.

-

Photolytic Degradation: Expose a 0.5 mg/mL solution in methanol to direct sunlight or a photostability chamber for 24-48 hours.

-

Control Sample: Dilute 1 mL of the stock solution with 1 mL of water and keep it protected from light at 4°C.

-

-

Sample Analysis:

-

After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.

-

Analyze all samples by HPLC, as described in Protocol 2.

-

Forced Degradation Workflow Diagram

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[2][7][8]

Objective: To develop an HPLC method that separates this compound from all its potential degradation products.

Starting HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or a more specific wavelength if the chromophore is known).

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Inject the Control Sample: First, inject the undegraded (control) sample to determine the retention time of the parent compound.

-

Inject Degraded Samples: Inject each of the samples from the forced degradation study.

-

Evaluate Specificity: The primary goal is to achieve baseline separation between the parent peak and any degradation product peaks.

-

Optimize the Method:

-

If peaks are co-eluting, adjust the gradient slope, the organic modifier (e.g., try methanol instead of acetonitrile), or the pH of the aqueous phase (e.g., use a phosphate buffer at pH 6.8).

-

-

Method Validation (as per ICH guidelines): Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary Table

| Parameter | Recommended Condition | Purpose |

| Acid Hydrolysis | 1 M HCl at 60°C | To test for acid-catalyzed degradation (e.g., ether cleavage).[4] |

| Base Hydrolysis | 1 M NaOH at 60°C | To test for base-catalyzed degradation.[4] |

| Oxidation | 3% H₂O₂ at room temp. | To test for oxidative degradation of the tertiary amine.[4] |

| Thermal Stress | 70°C (solid) | To evaluate the effect of heat on the solid compound.[7] |

| Photolytic Stress | UV/Visible light | To assess light sensitivity.[7] |

References

-

Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. [Link]

- Scaiano, J. C., & Leigh, W. J. (1984). Photolysis of Saturated Alcohols, Ethers, and Amines. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press.

- Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893.

- Pedersen, C. L., & Buchardt, O. (1973). Seven-membered Heterocyclic Rings. III. Thermolysis and Hydrolysis of 2,4,5,7-Tetraphenyl-1,3-oxazepine. Pyrrole Formation. Acta Chemica Scandinavica, 27, 271-275.

- Van der Mey, M., et al. (2001). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 66(16), 5459-5467.

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 145, 457-466.

- Jurberg, I. D., & König, B. (2017). Visible Light‐Enhanced C−H Amination of Cyclic Ethers with Iminoiodinanes. Chemistry–A European Journal, 23(66), 16766-16770.

- Li, Y., et al. (2019). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Organic & Biomolecular Chemistry, 17(36), 8413-8417.

- Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-TiO2 photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.

- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.

-

Reif, V. D., & DeAngelis, N. J. (1983). Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules. Journal of Pharmaceutical Sciences, 72(11), 1330–1332. [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Jurberg, I. D., & König, B. (2017). A two-step protocol allowing the C−H amination of cyclic ethers with iminoiodinanes, followed by the reduction of the resulting intermediate has been developed for the preparation of amino alcohols. Chemistry–A European Journal, 23(66), 16766-16770.

- Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893.

- Deshpande, M. M., et al. (2018). A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research, 51(2), 7-11.

- Google Patents. (2012).

- Bhaumik, U., et al. (2012). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry, 24(5), 2053-2056.

- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.

- Pierini, M., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)

- Al-Amiery, A. A., et al. (2014). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. International Journal of Chemical, Environmental & Biological Sciences, 2(2), 94-99.

- Kwiecień, H., & Szymańska, E. (2012). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Current Organic Synthesis, 9(1), 89-105.

- Jouyban, A. (2021). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 27(1), 1-13.

- Scribd. (n.d.).

- Ruenraroengsak, P., & Suntornsuk, L. (2015). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impurities in Bulk Drug and Capsules. The Thai Journal of Pharmaceutical Sciences, 39(4), 127-140.

- TOKU-E. (n.d.).

-

Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 65(8), 1198–1204. [Link]

- Gharge, V., et al. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Journal of Applied Pharmaceutical Science, 14(07), 135-144.

-

PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link].

-

PubChem. (n.d.). Methyl 1,4-oxazepane-7-carboxylate hydrochloride. Retrieved February 23, 2026, from [Link].

- Badgujar, V. M. (2024). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Asian Journal of Pharmaceutics, 18(04).

- ResearchGate. (2014). Can anyone suggest how to neutralize amine hydrochlorides?

- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.

- Sahu, R., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1143-1147.

- Ito, R., et al. (2023). Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III). Chemical & Pharmaceutical Bulletin, 71(4), 312-317.

Sources

- 1. scispace.com [scispace.com]

- 2. Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. jocpr.com [jocpr.com]

- 5. longdom.org [longdom.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

Technical Support Center: Optimization of 1,4-Oxazepane Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 1,4-oxazepane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The 1,4-oxazepane ring system is a crucial component in a variety of biologically active compounds, noted for their potential as psychoneurotic, antihistaminic, and analgesic agents.[1][2] However, the synthesis of this seven-membered ring can present unique challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you to optimize your reaction conditions, improve yields, and streamline purification processes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low or No Yield of the 1,4-Oxazepane Product

Question: My cyclization reaction to form the 1,4-oxazepane ring is resulting in a very low yield or is failing completely. What are the potential causes and how can I troubleshoot this?

Answer: This is a common and frustrating issue that can stem from several factors. A systematic approach is the key to identifying and resolving the problem.

Initial Checks & Root Causes:

-

Purity of Starting Materials: Impurities in your precursors, such as the starting amino alcohol or dihaloalkane, can act as catalyst poisons or introduce competing side reactions.[3] Always verify the purity of your starting materials by NMR or LC-MS before beginning the synthesis.

-

Reagent and Solvent Quality: The presence of water is a frequent culprit. Moisture can quench sensitive reagents, deactivate catalysts, and hydrolyze intermediates. Always use high-quality, anhydrous solvents, and ensure reagents are stored under appropriate conditions (e.g., in a desiccator).[3][4]

-

Inert Atmosphere: Reactions involving organometallic catalysts or strong bases (like NaH) are often sensitive to oxygen.[3][5] Ensure your reaction is properly set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and catalyst deactivation.

Troubleshooting & Optimization Strategies:

-

Reaction Conditions:

-

Temperature: Cyclization to a seven-membered ring can have a high activation energy. If the reaction is sluggish at room temperature, gradual heating may be necessary. Conversely, excessive heat can cause decomposition. Monitor the reaction at different temperatures using TLC or LC-MS to find the optimal balance.[3]

-

Concentration (High-Dilution Principle): Intramolecular cyclization is in direct competition with intermolecular polymerization. To favor the desired ring formation, run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). This can be achieved by slowly adding one of the reagents via a syringe pump over several hours.[3]

-

-

Catalyst & Reagent Choice:

-

Catalyst Deactivation: If using a catalyst (e.g., Pd, Cu, Au), ensure it has not been deactivated by exposure to air or impurities. Consider using a freshly opened bottle or a pre-activated catalyst.

-

Base Strength: The choice of base is critical for deprotonating the nucleophile (amine or alcohol) without causing side reactions. If a weak base (e.g., K₂CO₃) is ineffective, a stronger, non-nucleophilic base (e.g., NaH, DBU) may be required.

-

Troubleshooting Summary Table

| Problem | Potential Cause | Recommended Solution |

| Low/No Yield | Impure starting materials | Verify purity via NMR/LC-MS before use. |

| Presence of moisture | Use anhydrous solvents and dry glassware. Store reagents properly.[3][4] | |

| Oxygen sensitivity | Conduct the reaction under an inert atmosphere (N₂ or Ar).[5] | |

| Suboptimal temperature | Screen a range of temperatures; monitor via TLC/LC-MS.[3] | |

| Intermolecular polymerization | Employ high-dilution conditions (0.01-0.05 M).[3] | |

| Ineffective catalyst/base | Use fresh/activated catalyst; screen different bases. |

Issue 2: Significant Side Product Formation

Question: My reaction is producing the desired 1,4-oxazepane, but I'm also getting significant amounts of side products, making purification difficult. How can I improve the reaction's selectivity?

Answer: The formation of side products often arises from the presence of competing reactive sites within the precursors or from intermolecular reactions.

Causality and Solutions:

-

Unprotected Functional Groups: If your starting materials contain additional functional groups (e.g., other hydroxyls, amines, or carboxylic acids), they can compete in the cyclization or undergo other reactions.

-

Solution: Employ a protecting group strategy. For example, a hydroxyl group not involved in the cyclization can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which can be removed after the ring is formed.[3]

-

-

Intermolecular Reactions: As mentioned previously, dimerization or polymerization is a major competing pathway.

-

Solution: In addition to high-dilution conditions, the slow addition of the cyclization precursor to the reaction vessel containing the catalyst or base can dramatically favor the intramolecular pathway.

-

-

Stereoselectivity Issues: If your precursors contain stereocenters, you may form a mixture of diastereomers that are difficult to separate.

-

Solution: Utilize chiral starting materials or employ stereoselective reagents and catalysts to control the formation of the desired stereoisomer.[3] Reaction conditions, particularly temperature and solvent, can also influence diastereoselectivity.

-

Logical Flow for Minimizing Side Products

Caption: Decision tree for troubleshooting side product formation.

Issue 3: Difficulty in Product Purification

Question: My 1,4-oxazepane derivative is difficult to purify by standard silica gel column chromatography. It either streaks badly on the column or I get poor recovery. What's wrong?

Answer: The purification of 1,4-oxazepanes can be challenging due to the basicity of the secondary amine and the overall polarity of the molecule.

Underlying Causes and Chromatographic Solutions:

-

Amine Basicity: The nitrogen atom in the 1,4-oxazepane ring is a Lewis base. It can interact strongly and irreversibly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to significant tailing (streaking) and often results in a loss of product on the column.

-

Solution 1: Basic Modifier: Deactivate the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is effective.

-

Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina for your column chromatography instead of silica gel. Alternatively, reversed-phase chromatography (C18) may be a viable option if your compound has sufficient hydrophobic character.

-

-

High Polarity: The presence of both oxygen and nitrogen heteroatoms can make the 1,4-oxazepane core quite polar, requiring highly polar eluent systems (e.g., high percentages of methanol in DCM).

-

Solution: If your compound is highly polar, ensure your eluent system has sufficient strength. A gradient elution from a less polar to a more polar solvent mixture can improve separation. For extremely polar compounds, consider specialized techniques like ion-exchange chromatography or preparative HPLC.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the 1,4-oxazepane core?

There are several effective methods. The choice often depends on the available starting materials and desired substitution patterns. Key strategies include:

-

Intramolecular Cyclization: This is a broad category that includes reactions like Williamson ether synthesis or reductive amination on an open-chain precursor containing both the amine and alcohol functionalities.[1][2]

-

Ring-Closing Metathesis (RCM): An effective but often more expensive route involving olefin metathesis catalysts.

-

Synthesis from N-propargylamines: This modern approach offers high atom economy and can generate diverse derivatives through metal-catalyzed cyclization.[6]

-

Tandem Transformations: Advanced methods can combine steps, such as a C-N coupling followed by a C-H carbonylation, to build the ring system efficiently.[7]

Q2: How should I monitor the progress of my reaction?